molecular formula C12H14BrN3 B1490198 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2090575-23-6

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1490198
CAS No.: 2090575-23-6
M. Wt: 280.16 g/mol
InChI Key: ZZAZERUACWKHFW-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a bromo group, an isopropyl group, and a methyl group attached to the pyrazole ring, and a pyridine ring attached to the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.

  • Substitution Reactions: Bromination and subsequent substitution reactions are performed to introduce the bromo group at the 4-position of the pyrazole ring.

  • Isopropyl and Methyl Group Addition: The isopropyl and methyl groups are introduced through further substitution reactions using appropriate reagents.

  • Coupling with Pyridine: The final step involves the coupling of the substituted pyrazole with pyridine to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can be employed to replace existing groups with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution Reactions: Various reagents like halogens, alkyl halides, and nucleophiles are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group and the pyridine ring play crucial roles in binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

  • 2-(4-Fluoro-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

  • 2-(4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine

Uniqueness: 2-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-6-4-5-7-14-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAZERUACWKHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
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2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
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2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
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2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
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2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

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